4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid
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Overview
Description
4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid is a complex organic compound with significant applications in various scientific fields. This compound features a benzene ring substituted with a methoxy group and a carboxylic acid, making it an electron-rich molecule with unique reactivity properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid typically involves multiple steps, starting with the preparation of 4-methoxybenzoic acid. This compound can be synthesized through the esterification of p-anisic acid followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and hydrolysis processes, followed by amide bond formation using advanced catalytic systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the methoxy group to a carboxyl group.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and halogenated derivatives .
Scientific Research Applications
4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the additional phenylprop-2-enoyl and butanoic acid groups.
p-Anisic acid: Similar in structure but simpler, with only a methoxy group attached to the benzene ring.
Uniqueness
4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid is unique due to its complex structure, which provides multiple reactive sites and allows for diverse chemical modifications. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-28-17-11-9-16(10-12-17)20(26)23-18(14-15-6-3-2-4-7-15)21(27)22-13-5-8-19(24)25/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,22,27)(H,23,26)(H,24,25)/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBWICOJUSPYLX-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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